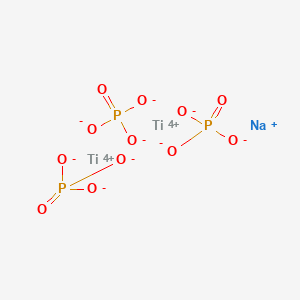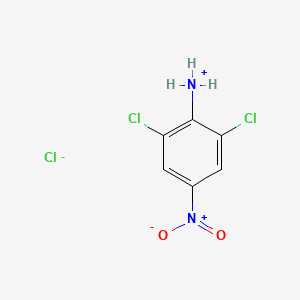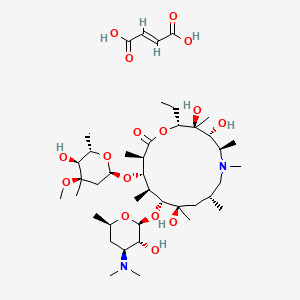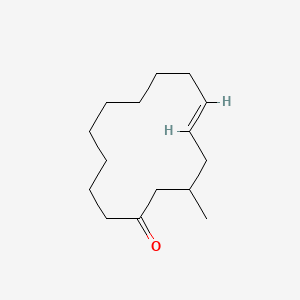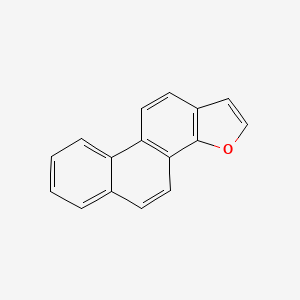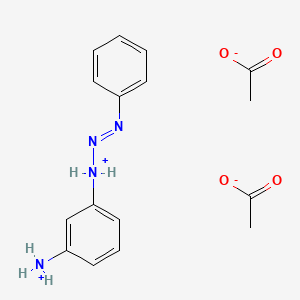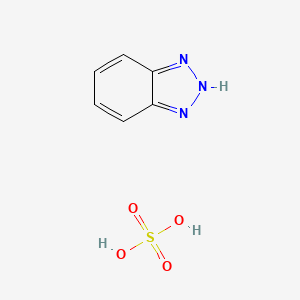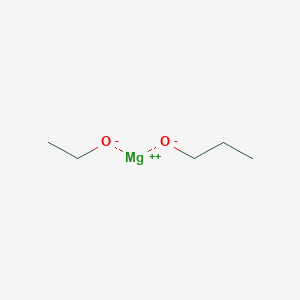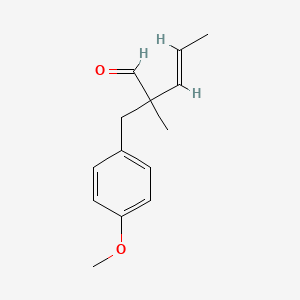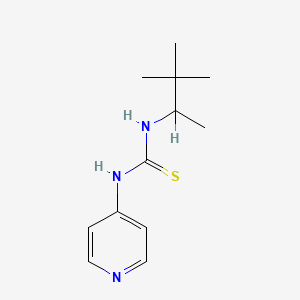
Sorbitan, di-9,12-octadecadienoate, (all-Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, di-9,12-octadecadienoate, (all-Z)-: is a chemical compound with the molecular formula C42H72O7 and a molecular weight of 689.01688 . It is a derivative of sorbitan, which is a type of sorbitol, and is esterified with linoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, di-9,12-octadecadienoate, (all-Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of Sorbitan, di-9,12-octadecadienoate, (all-Z)- is scaled up using similar esterification processes. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, di-9,12-octadecadienoate, (all-Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Sorbitan, di-9,12-octadecadienoate, (all-Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of Sorbitan, di-9,12-octadecadienoate, (all-Z)- is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which facilitate the dispersion and solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Sorbitan monostearate: Another ester of sorbitan, but with stearic acid instead of linoleic acid.
Sorbitan monooleate: Esterified with oleic acid, used as an emulsifier in various applications.
Sorbitan tristearate: Contains three stearic acid moieties, used in food and cosmetic industries.
Uniqueness: Sorbitan, di-9,12-octadecadienoate, (all-Z)- is unique due to its specific esterification with linoleic acid, which imparts distinct surfactant properties and makes it suitable for specialized applications in drug delivery and biological studies .
Properties
CAS No. |
93894-44-1 |
|---|---|
Molecular Formula |
C42H72O7 |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]oxolan-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C42H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38,41-44H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-,38+,41+,42+/m0/s1 |
InChI Key |
IFLQLVYBFWHHOS-ZAFPTGKASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



